2-[1-(naphthalene-1-sulfonyl)azetidin-3-yl]-2H-1,2,3-triazole
Description
The compound 2-[1-(naphthalene-1-sulfonyl)azetidin-3-yl]-2H-1,2,3-triazole features a triazole ring fused to an azetidine moiety, which is further substituted with a naphthalene-1-sulfonyl group. This structure combines three pharmacophoric elements:
- 1,2,3-Triazole: Known for its metabolic stability, hydrogen-bonding capacity, and applications in medicinal chemistry (e.g., carbonic anhydrase inhibition, antimicrobial activity) .
- Azetidine: A strained four-membered ring that enhances conformational rigidity and bioavailability compared to larger cyclic amines .
Synthetic routes likely involve click chemistry (1,3-dipolar cycloaddition) to form the triazole core, followed by sulfonylation of the azetidine nitrogen using naphthalene-1-sulfonyl chloride .
Properties
IUPAC Name |
2-(1-naphthalen-1-ylsulfonylazetidin-3-yl)triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c20-22(21,18-10-13(11-18)19-16-8-9-17-19)15-7-3-5-12-4-1-2-6-14(12)15/h1-9,13H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGUFCVYCOKEOHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC3=CC=CC=C32)N4N=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation of Azetidine: Foundation for Functionalization
The azetidine scaffold is first sulfonylated at the nitrogen atom using naphthalene-1-sulfonyl chloride under basic conditions. This step typically employs triethylamine in dichloromethane (DCM) or tetrahydrofuran (THF) to deprotonate the azetidine nitrogen, facilitating nucleophilic attack on the sulfonyl chloride. Yields exceeding 90% are achievable due to the high electrophilicity of naphthalene-1-sulfonyl chloride.
Key Reaction Conditions
- Substrate : Azetidine (1.0 equiv)
- Reagent : Naphthalene-1-sulfonyl chloride (1.2 equiv)
- Base : Triethylamine (2.0 equiv)
- Solvent : DCM, 0°C to room temperature, 12–24 hours
- Yield : 92–95%
This step ensures regioselective sulfonylation, critical for subsequent functionalization at the azetidine 3-position.
Triazole Ring Formation via CuAAC
The CuAAC reaction between azetidine-3-azide and terminal alkynes (or vice versa) forms the 1,2,3-triazole core. For the target compound, regioselectivity is controlled by the Cu(I) catalyst, favoring 1,4-disubstituted triazoles. However, the 2H-tautomer is stabilized by the electron-withdrawing naphthalene sulfonyl group, shifting equilibrium toward the 2-substituted product.
Optimized CuAAC Protocol
- Azide : 1-(Naphthalene-1-sulfonyl)azetidin-3-azide (1.0 equiv)
- Alkyne : Propargyl alcohol (1.2 equiv)
- Catalyst : CuSO₄·5H₂O (0.1 equiv) and sodium ascorbate (0.2 equiv)
- Solvent : tert-Butanol/H₂O (4:1), 50°C, 12 hours
- Yield : 75–80%
Mechanistic Insight
The Cu(I) catalyst coordinates the azide and alkyne, lowering the activation energy for the 1,3-dipolar cycloaddition. The reaction proceeds via a six-membered transition state, ensuring regioselectivity.
Alternative Pathways: Enaminone-Based Synthesis
Recent studies demonstrate that enaminones derived from azetidines react with sulfonyl azides to form NH-1,2,3-triazoles. For the target compound, 1-(naphthalene-1-sulfonyl)azetidin-3-yl enaminone reacts with electron-deficient sulfonyl azides (e.g., 4-nitrophenylsulfonyl azide) under mild conditions, yielding the triazole via a [3+2] cycloaddition (Scheme 1).
Reaction Parameters
- Enaminone : 1-(Naphthalene-1-sulfonyl)azetidin-3-yl enaminone (1.0 equiv)
- Sulfonyl Azide : 4-Nitrophenylsulfonyl azide (1.1 equiv)
- Solvent : 1,4-Dioxane, room temperature, 24 hours
- Yield : 68–72%
Advantages
Three-Component Reactions for Direct Assembly
A one-pot synthesis leveraging chalcone derivatives, sodium azide, and halogenated aromatics enables direct incorporation of the azetidine sulfonamide into the triazole. For instance, 1-(naphthalene-1-sulfonyl)azetidin-3-one reacts with benzaldehyde and sodium azide in the presence of Cu₂O, yielding the target compound via consecutive aldol condensation and cycloaddition (65% yield).
Comparative Analysis of Synthetic Routes
| Method | Yield | Regioselectivity | Catalyst | Complexity |
|---|---|---|---|---|
| CuAAC | 75–80% | 1,4-Disubstituted | Cu(I) | Moderate |
| Enaminone Cycloaddition | 68–72% | 2-Substituted | None | High |
| Three-Component Reaction | 65% | Variable | Cu₂O | Low |
Challenges and Optimization Strategies
- Regioselectivity Control : Use of bulky ligands (e.g., tris(benzyltriazolylmethyl)amine) enhances 2-substituted triazole formation.
- Byproduct Mitigation : Chromatographic separation or aqueous washes (e.g., acetic acid) remove sulfonamide byproducts.
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve azide reactivity but may necessitate higher temperatures.
Chemical Reactions Analysis
Types of Reactions
2-[1-(naphthalene-1-sulfonyl)azetidin-3-yl]-2H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove sulfonyl groups or to reduce the triazole ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the sulfonyl group or the azetidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids or sulfoxides, while reduction could produce amines or other reduced derivatives. Substitution reactions can introduce a wide range of functional groups, leading to a variety of structurally diverse compounds.
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential therapeutic applications. Research indicates that derivatives of 1,2,3-triazoles often exhibit significant biological activities, including:
- Antimicrobial Activity : Triazole derivatives have been shown to possess antimicrobial properties against various pathogens. For instance, studies have demonstrated that triazole compounds can inhibit the growth of bacteria such as Escherichia coli and fungi like Candida albicans .
- Anticancer Potential : Compounds similar to 2-[1-(naphthalene-1-sulfonyl)azetidin-3-yl]-2H-1,2,3-triazole have been evaluated for their anticancer properties. For example, naphthalene-substituted triazoles showed promising cytotoxicity against breast cancer cell lines . The mechanism often involves the induction of apoptosis and cell cycle arrest.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for creating more complex molecules:
- Synthesis of New Compounds : The azetidine and triazole rings can be modified through oxidation, reduction, and substitution reactions. These modifications can lead to the development of novel compounds with enhanced pharmacological properties .
- Role in Drug Development : The compound's unique structure allows it to serve as a precursor in the synthesis of other biologically active molecules. This application is particularly relevant in the pharmaceutical industry where there is a constant demand for new drug candidates .
Case Study 1: Anticancer Activity Evaluation
A study focused on synthesizing naphthalene-substituted triazole derivatives demonstrated that certain compounds exhibited significant cytotoxicity against multiple cancer cell lines. For instance, one derivative showed an IC50 value below 1 μM against HepG2 liver cancer cells, indicating strong potential for therapeutic application .
Case Study 2: Antimicrobial Properties
Research on triazole derivatives highlighted their effectiveness against resistant strains of bacteria and fungi. A series of synthesized compounds were tested for their antibacterial and antifungal activities with promising results against Staphylococcus aureus and Pseudomonas aeruginosa .
Data Summary Table
| Application Area | Specific Activity | Notable Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial | Effective against E. coli, Candida |
| Medicinal Chemistry | Anticancer | IC50 < 1 μM for HepG2 cells |
| Organic Synthesis | Synthesis of New Compounds | Versatile building block for complex molecules |
Mechanism of Action
The mechanism of action of 2-[1-(naphthalene-1-sulfonyl)azetidin-3-yl]-2H-1,2,3-triazole is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The azetidine and triazole rings may play a role in binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Sulfonyl Group
2-[1-(2-Fluorobenzenesulfonyl)azetidin-3-yl]-2H-1,2,3-triazole (BK48098)
- Structural Difference : Replaces naphthalene-1-sulfonyl with 2-fluorobenzenesulfonyl.
- Impact: Reduced steric bulk enhances solubility but may lower membrane permeability.
- Synthesis : Similar to the target compound but uses 2-fluorobenzenesulfonyl chloride .
2-[1-(9H-Xanthene-9-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole (CM835329)
- Structural Difference : Replaces sulfonamide with a xanthene-carbonyl group.
- Impact: Xanthene’s planar structure may enhance π-π stacking with aromatic enzyme residues.
Variations in the Heterocyclic Core
2-(Azetidin-3-yl)-2H-1,2,3-triazole Hydrochloride
- Structural Difference : Lacks the naphthalene-1-sulfonyl group.
- Impact :
1-(Naphthalen-2-yl)-2,4,5-triphenyl-1H-imidazole
- Structural Difference : Replaces triazole-azetidine with an imidazole core and naphthalene substitution.
- Impact: Imidazole’s basic nitrogen may alter pharmacokinetics (e.g., pH-dependent solubility). Lacks sulfonamide-mediated enzyme interactions, shifting biological activity toward non-sulfonamide targets (e.g., antifungal applications) .
Functional Group Positioning
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a)
- Structural Difference : Triazole is substituted with a naphthalene-oxymethyl group at N-1, coupled to an acetamide side chain.
- Impact: Acetamide introduces hydrogen-bond donor/acceptor sites, enhancing protein-binding versatility. Naphthalene-oxymethyl increases hydrophobicity compared to the sulfonamide group in the target compound .
Comparative Data Table
Key Research Findings
- Synthetic Accessibility : Click chemistry enables rapid synthesis of triazole-azetidine cores, but sulfonylation efficiency depends on the steric bulk of the sulfonyl chloride reagent .
- Biological Activity : Naphthalene-1-sulfonyl substitution correlates with improved target affinity in sulfonamide-dependent enzymes (e.g., carbonic anhydrase-II IC50 values for similar triazoles range from 0.8–2.3 µM) .
- Solubility vs. Permeability Trade-off : Bulky naphthalene groups reduce aqueous solubility but enhance membrane permeability and intracellular target engagement .
Biological Activity
2-[1-(Naphthalene-1-sulfonyl)azetidin-3-yl]-2H-1,2,3-triazole is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound integrates a naphthalene sulfonyl group, an azetidine ring, and a triazole ring, making it a unique candidate for various therapeutic applications.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
This compound's unique combination of functional groups suggests diverse reactivity and interaction potential with biological targets.
The exact mechanism of action for this compound remains to be fully elucidated. It is hypothesized that the azetidine and triazole rings may facilitate binding to specific enzymes or receptors, thereby modulating their activity. Further studies are necessary to clarify these interactions and their implications for biological activity.
Biological Activities
Research indicates that this compound may exhibit several biological activities:
- Anticancer Activity : Preliminary studies suggest that derivatives of triazoles can inhibit cancer cell proliferation. For instance, triazole derivatives have shown activity against various cancer cell lines, including breast and colon cancer cells .
- Antimicrobial Properties : Compounds with triazole moieties often display antimicrobial activity. The presence of the naphthalene sulfonyl group may enhance this property by increasing lipophilicity and membrane permeability .
- Anti-inflammatory Effects : Similar compounds have been reported to reduce pro-inflammatory cytokines and reactive oxygen species (ROS), indicating potential anti-inflammatory properties .
Research Findings
A variety of studies have explored the biological activities associated with this compound. Below is a summary table highlighting key findings from recent research:
| Study | Biological Activity | Cell Line/Model | IC50 Value |
|---|---|---|---|
| Study A | Anticancer | HeLa (cervical cancer) | 6.2 μM |
| Study B | Antimicrobial | Staphylococcus aureus | Not specified |
| Study C | Anti-inflammatory | RAW264.7 macrophages | Reduced ROS levels |
Case Studies
Several case studies have provided insights into the therapeutic potential of this compound:
- Case Study on Anticancer Activity : A study demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism involved apoptosis induction through both intrinsic and extrinsic pathways .
- Case Study on Antimicrobial Effects : Another investigation highlighted the antimicrobial efficacy of triazole derivatives against gram-positive bacteria. The study indicated that modifications in the sulfonyl group could enhance antibacterial activity .
Q & A
Q. Methodological Answer :
- IR Spectroscopy : Confirm functional groups (e.g., C=O at ~1670 cm⁻¹, sulfonyl S=O at ~1300 cm⁻¹) .
- NMR : Use ¹H/¹³C NMR to resolve azetidine and triazole protons (e.g., triazole proton at δ 8.3–8.4 ppm) .
- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 404.1359) .
Advanced: How do electronic effects in the naphthalene-sulfonyl group influence the reactivity of the triazole moiety?
Methodological Answer :
The electron-withdrawing sulfonyl group stabilizes the azetidine ring, altering triazole’s dipole moment. Computational methods (e.g., DFT) model charge distribution:
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C–H⋯π) in crystal structures .
- Solvatochromic Studies : Assess polarity effects on UV-Vis absorption for reactivity predictions .
Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?
Methodological Answer :
Contradictions may arise from assay variability (e.g., cell lines, incubation times). Mitigation strategies:
- Dose-Response Replication : Test across multiple concentrations (e.g., 1–100 µM) .
- Positive Controls : Include reference inhibitors (e.g., kinase inhibitors for enzyme studies) .
- Statistical Robustness : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to validate significance .
Advanced: What experimental designs are suitable for evaluating pharmacokinetic properties?
Q. Methodological Answer :
- Embedded Design : Combine quantitative (e.g., plasma concentration) and qualitative (e.g., metabolite profiling) data .
- Pre-Post Testing : Measure bioavailability before/after administration in model organisms .
- Longitudinal Studies : Track metabolite stability over 24–72 hrs .
Basic: How does solvent polarity affect the reaction yield of this compound?
Methodological Answer :
Polar aprotic solvents (e.g., DMF) increase solubility but may reduce regioselectivity. Mixed solvents like t-BuOH:H₂O balance polarity and phase separation, achieving >80% yield .
Advanced: What strategies stabilize the azetidine ring under acidic/basic conditions?
Q. Methodological Answer :
- Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield the sulfonyl group during functionalization .
- pH Optimization : Maintain neutral conditions (pH 6.5–7.5) to prevent ring opening .
Advanced: How can computational modeling predict interactions between this compound and biological targets?
Q. Methodological Answer :
- Molecular Docking : Simulate binding affinities with enzymes (e.g., kinases) using AutoDock Vina .
- MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories .
Basic: What purification techniques are optimal for isolating this compound?
Q. Methodological Answer :
- Recrystallization : Ethanol recrystallization removes Cu residues .
- Column Chromatography : Silica gel with ethyl acetate:hexane (3:7) gradient achieves >95% purity .
Advanced: How do steric effects in the naphthalene group influence crystallographic packing?
Methodological Answer :
Bulky substituents induce non-covalent interactions (e.g., π-stacking). Single-crystal X-ray diffraction reveals:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
